2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide
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Overview
Description
2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a dimethoxybenzylidene group, and a dimethylamino propyl acetamide moiety
Preparation Methods
The synthesis of 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide typically involves a multi-step process. The key steps include the formation of the thiazolidine ring and the introduction of the benzylidene and acetamide groups. Common reagents used in the synthesis include thiosemicarbazide, dimethoxybenzaldehyde, and acetic anhydride. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, under acidic or basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Scientific Research Applications
2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide include:
- 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
- 2-[(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide These compounds share similar structural features but differ in the substituents on the benzylidene and acetamide groups, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H25N3O5S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C19H25N3O5S/c1-21(2)9-5-8-20-17(23)12-22-18(24)16(28-19(22)25)10-13-6-7-14(26-3)11-15(13)27-4/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,20,23)/b16-10- |
InChI Key |
ZATZAROCMZKAQL-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=O |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
Origin of Product |
United States |
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